molecular formula C12H14O2S B8371234 2-Ethynyl-1-methyl-4-(propylsulfonyl) benzene

2-Ethynyl-1-methyl-4-(propylsulfonyl) benzene

Cat. No. B8371234
M. Wt: 222.31 g/mol
InChI Key: RWDWSIMMDCMZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([CH:2]([O:3][c:4]1[cH:5][cH:6][c:7]([Cl:8])[cH:9][c:10]1[C:11]#[CH:12])[C:13]([O-:14])=[O:15])([CH3:16])([CH3:17])[CH3:18].[CH3:19][Si:20]([C:21]#[C:22][c:23]1[c:24]([CH3:35])[cH:25][cH:26][c:27]([S:29](=[O:30])(=[O:31])[CH2:32][CH2:33][CH3:34])[cH:28]1)([CH3:36])[CH3:37]>>[CH:21]#[C:22][c:23]1[c:24]([CH3:35])[cH:25][cH:26][c:27]([S:29](=[O:30])(=[O:31])[CH2:32][CH2:33][CH3:34])[cH:28]1

Inputs

Step One
Name
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C#Cc1cc(Cl)ccc1OC(C(=O)[O-])C(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCCS(=O)(=O)c1ccc(C)c(C#C[Si](C)(C)C)c1

Outcomes

Product
Name
Type
product
Smiles
C#Cc1cc(S(=O)(=O)CCC)ccc1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.